molecular formula C3H3O3- B1240783 3-Oxopropanoate

3-Oxopropanoate

Cat. No. B1240783
M. Wt: 87.05 g/mol
InChI Key: OAKURXIZZOAYBC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxopropanoate is a 3-oxo monocarboxylic acid anion. It has a role as a human metabolite. It derives from a propionate. It is a conjugate base of a 3-oxopropanoic acid.

Scientific Research Applications

Selective Addition in Organic Synthesis

  • Organolithium Reagents and BF2 Complexes : 3-Oxopropanoates are used in the selective addition of organolithium reagents to BF2 chelates, leading to the formation of 1,3-dioxa-BF2 complexes and 1,3-diketones. This methodology provides a straightforward route for the preparation of these compounds from 3-oxopropanoates (Štefane, 2010).

Bioanalytical Methods and Drug Development

  • Quantitative Measurement and Metabolite Profiling : 3-Oxopropanoate derivatives have been used in developing bioanalytical methods, like RP-HPLC, for the quantitative measurement and metabolite profiling of molecules, especially those with acetylcholinesterase inhibition properties (Nemani, Shard, & Sengupta, 2018).

Synthesis of Acid Derivatives

  • Sequential Coupling-Cyclization : 3-Oxopropanoic acid derivatives are utilized in reactions with terminal alkynes, catalyzed by dichlorobis(triphenylphosphine)palladium and copper(I) iodide, to produce acetic acid derivatives. This process involves a sequential coupling-cyclization mechanism (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).

Medicinal Chemistry and Drug Design

  • Anticancer Research : In medicinal chemistry, 3-Oxopropanoate derivatives are synthesized for their potential use in anticancer treatments. For example, certain 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides derived from 3-oxopropanoate showed significant activity against cancer cell lines (Abdel‐Aziz, Elsaman, Al‐Dhfyan, Attia, Al-rashood, & Al-Obaid, 2013).

Analysis of Environmental Contaminants

  • Determination of Alpha-Oxocarboxylates : 3-Oxopropanoates are studied in environmental monitoring contexts, such as in the determination of alpha-oxocarboxylates in water supplies. The method assesses the impact of metal cations like calcium on the quantitation of these compounds (Urbansky, 2000).

Synthesis of Novel Compounds

  • Synthesis of Ethyl 3-(3-Hydroxy-2-Thienyl)-3-Oxopropanoates : 3-Oxopropanoates are used as starting materials in synthesizing novel compounds. For instance, substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates have been synthesized using 3-oxopropanoates (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).

properties

Product Name

3-Oxopropanoate

Molecular Formula

C3H3O3-

Molecular Weight

87.05 g/mol

IUPAC Name

3-oxopropanoate

InChI

InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)/p-1

InChI Key

OAKURXIZZOAYBC-UHFFFAOYSA-M

Canonical SMILES

C(C=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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